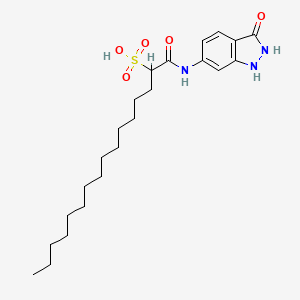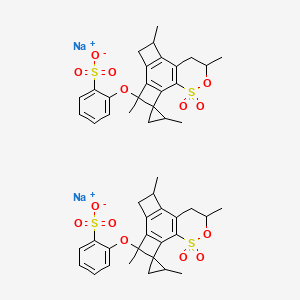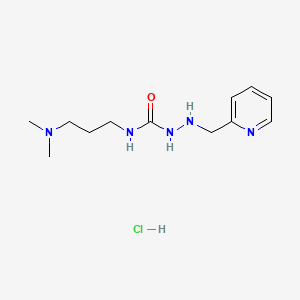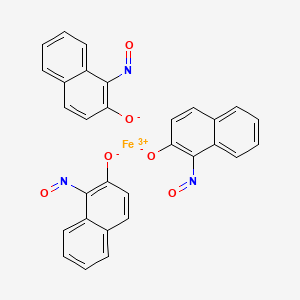
Iron, tris(1-nitroso-2-naphthalenolato-O,O')-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- is a complex compound that has garnered interest due to its unique chemical properties and applications. This compound is known for its vivid green color and is commonly referred to as “pigment green 8” in industrial applications . It is a coordination complex where iron is bonded to three 1-nitroso-2-naphthalenolato ligands.
Vorbereitungsmethoden
The synthesis of iron, tris(1-nitroso-2-naphthalenolato-O,O’)- can be achieved through various synthetic routes. One common method involves the reaction of iron salts with 1-nitroso-2-naphthol under controlled conditions. The reaction typically requires an oxidizing agent to facilitate the formation of the nitroso group. Industrial production methods often involve the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert iron(III) back to iron(II).
Substitution: Ligand substitution reactions can occur, where the nitroso ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- has a wide range of scientific research applications:
Chemistry: It is used as a pigment in various materials, including concrete, textiles, paint, and rubber.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antibiotic.
Wirkmechanismus
The mechanism of action of iron, tris(1-nitroso-2-naphthalenolato-O,O’)- involves its ability to interact with various molecular targets. The nitroso groups can participate in redox reactions, altering the oxidation state of the iron center. This redox activity is crucial for its antibacterial properties, as it can disrupt bacterial cell processes. The compound’s vivid color is due to its electronic structure, which allows it to absorb and reflect specific wavelengths of light .
Vergleich Mit ähnlichen Verbindungen
Iron, tris(1-nitroso-2-naphthalenolato-O,O’)- can be compared with other metal-nitrosophenolato complexes, such as copper(II) nitrosophenolato complexes. While both types of complexes share similar ligand structures, the iron complex is unique due to its specific applications as a pigment and its potential antibacterial properties. Similar compounds include:
- Copper(II) nitrosophenolato complexes
- Cobalt(II) nitrosophenolato complexes
- Nickel(II) nitrosophenolato complexes Each of these compounds has distinct properties and applications, but iron, tris(1-nitroso-2-naphthalenolato-O,O’)- stands out for its vivid color and industrial significance .
Eigenschaften
CAS-Nummer |
16061-01-1 |
|---|---|
Molekularformel |
C30H18FeN3O6 |
Molekulargewicht |
572.3 g/mol |
IUPAC-Name |
iron(3+);1-nitrosonaphthalen-2-olate |
InChI |
InChI=1S/3C10H7NO2.Fe/c3*12-9-6-5-7-3-1-2-4-8(7)10(9)11-13;/h3*1-6,12H;/q;;;+3/p-3 |
InChI-Schlüssel |
XQLSNOLPEMQEKW-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


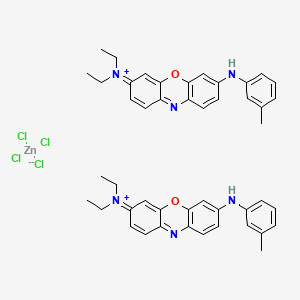
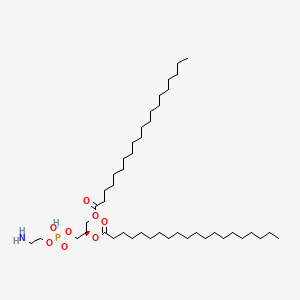
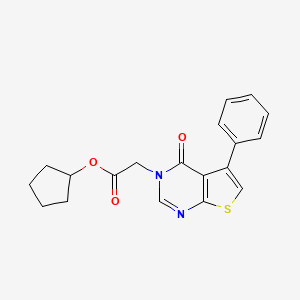
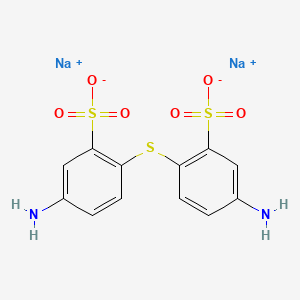

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

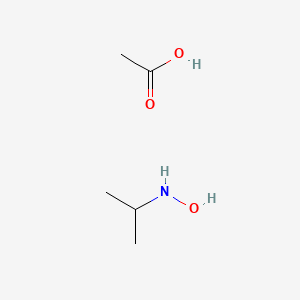


![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
